![molecular formula C18H17FN6 B2478432 3-fluoro-4-[(4-{5H-pirrolo[3,2-d]pirimidin-4-il}piperazin-1-il)metil]benzonitrilo CAS No. 2380081-40-1](/img/structure/B2478432.png)

3-fluoro-4-[(4-{5H-pirrolo[3,2-d]pirimidin-4-il}piperazin-1-il)metil]benzonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

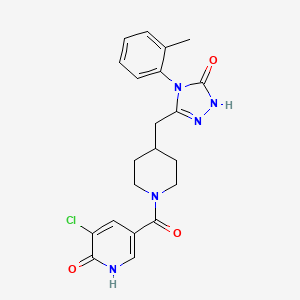

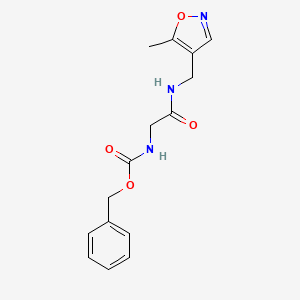

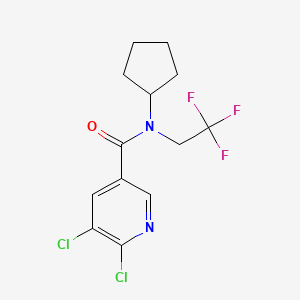

3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorine atom, a benzonitrile group, and a pyrrolo[3,2-d]pyrimidine moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Aplicaciones Científicas De Investigación

3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and enzyme functions.

Industry: The compound’s unique properties make it valuable for developing new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition with significant selectivity for PKB over the closely related kinase PKA . The binding of this compound to PKB promotes the inhibition of the kinase .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s interaction with PKB disrupts this pathway, affecting several downstream effects .

Pharmacokinetics

The compound has been found to be orally bioavailable . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of PKB .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile, as a pyrrolopyrimidine derivative, may interact with various enzymes and proteins within biochemical reactions. Pyrrolopyrimidines have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile may also interact with these receptors, influencing their function and the biochemical reactions they are involved in.

Cellular Effects

The cellular effects of 3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile are likely to be diverse, given the broad range of activities associated with pyrrolopyrimidines . For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound could potentially inhibit cell proliferation and induce apoptosis in certain cancer cells .

Molecular Mechanism

Based on its structural similarity to other pyrrolopyrimidines, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it might inhibit FGFRs, thereby disrupting downstream signaling pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization. One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring . This process is efficient and yields the desired pyrrolo[3,2-d]pyrimidine system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparación Con Compuestos Similares

Similar Compounds

4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown promise in cancer therapy.

1H-pyrrolo[2,3-b]pyridine derivatives:

Uniqueness

3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile stands out due to its unique combination of a fluorine atom, a benzonitrile group, and a pyrrolo[3,2-d]pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Propiedades

IUPAC Name |

3-fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN6/c19-15-9-13(10-20)1-2-14(15)11-24-5-7-25(8-6-24)18-17-16(3-4-21-17)22-12-23-18/h1-4,9,12,21H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPOIMGJBWSXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NC=NC4=C3NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2478354.png)

![8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478355.png)

![4-tert-butyl-N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2478358.png)

![Methyl 2-(benzylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2478359.png)

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B2478360.png)

![4-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2478361.png)

![4-Ethyl-5-fluoro-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2478365.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2478366.png)

![1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B2478367.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2478368.png)

![4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2478370.png)